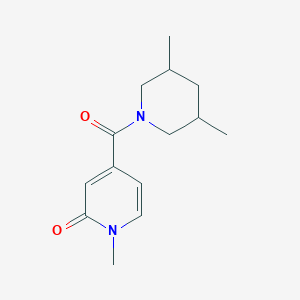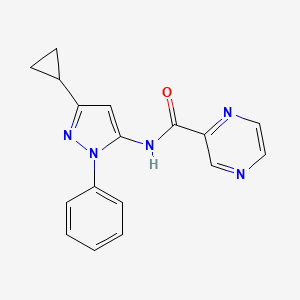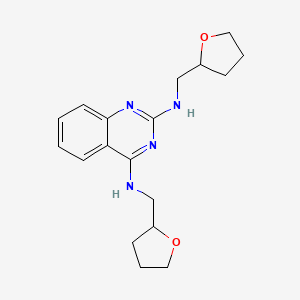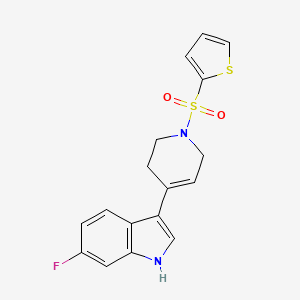
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been extensively studied.
作用机制
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of this compound action involves the reaction of this compound with a free radical to form a this compound adduct, which can be detected by EPR spectroscopy. This compound adducts have been used to identify the types of free radicals generated in biological systems, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, including its stability, its ability to trap free radicals and form stable adducts, and its compatibility with various analytical techniques, such as EPR spectroscopy. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one research, including the development of new synthetic methods for this compound, the investigation of the role of free radicals in the pathogenesis of various diseases, and the development of new therapeutic interventions based on this compound. Additionally, the use of this compound in combination with other antioxidants and anti-inflammatory agents may enhance its therapeutic potential. Finally, the development of new analytical techniques for the detection and quantification of this compound adducts may improve our understanding of the mechanism of action of this compound and its role in free radical biology.
合成方法
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized by several methods, including the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine, and the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine-1-carboxylic acid. The latter method is more efficient and has a higher yield. This compound can be purified by recrystallization from ethanol.
科学研究应用
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research, particularly in the field of free radical biology. This compound is a stable free radical scavenger that can trap free radicals and form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. This compound has been used to study the mechanism of free radical generation in biological systems, such as the production of superoxide and hydroxyl radicals in mitochondria and the role of free radicals in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)9-16(8-10)14(18)12-4-5-15(3)13(17)7-12/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADPIUCOAFFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)


![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)